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Compound of Interest

Compound Name: C29H21ClN4O5

Cat. No.: B12634867 Get Quote

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity profile of the kinase inhibitor

Dasatinib. The information is presented to facilitate objective comparison with alternative

compounds and is supported by experimental data and detailed methodologies.

Quantitative Selectivity Data
The following table summarizes the inhibitory activity of Dasatinib and two alternative kinase

inhibitors, Imatinib and Bosutinib, against a panel of selected tyrosine kinases. The data is

presented as IC50 values (in nanomolar), representing the concentration of the inhibitor

required to achieve 50% inhibition of the kinase activity. Lower IC50 values indicate higher

potency.
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Target Kinase Dasatinib IC50 (nM) Imatinib IC50 (nM)
Bosutinib IC50
(nM)

ABL1 <1 25 1.2

SRC 0.5 >10,000 1.2

LCK 0.5 >10,000 1.1

KIT 1 10 4

PDGFRA 16 20 32

VEGFR2 8 310 10

EPHA2 4 3900 2.8

Experimental Protocols
The IC50 values presented in this guide were determined using in vitro kinase assays. A

detailed methodology for a representative assay is provided below.

In Vitro Kinase Inhibition Assay (Example Protocol)

Reagents and Materials:

Recombinant human kinase enzymes (e.g., ABL1, SRC).

Substrate peptide (specific for each kinase).

ATP (Adenosine triphosphate).

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-

35).

Test compounds (Dasatinib, Imatinib, Bosutinib) dissolved in DMSO.

Radiolabeled ATP ([γ-33P]ATP).

Phosphocellulose filter plates.
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Scintillation counter.

Assay Procedure:

A reaction mixture is prepared containing the kinase enzyme, substrate peptide, and

kinase assay buffer.

The test compounds are serially diluted in DMSO and added to the reaction mixture.

The kinase reaction is initiated by the addition of a mixture of cold ATP and [γ-33P]ATP.

The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled

temperature (e.g., 30°C).

The reaction is stopped by the addition of phosphoric acid.

The reaction mixture is transferred to a phosphocellulose filter plate, which captures the

phosphorylated substrate.

The filter plate is washed to remove unincorporated [γ-33P]ATP.

The amount of incorporated radiolabel is quantified using a scintillation counter.

Data Analysis:

The percentage of kinase inhibition is calculated for each compound concentration relative

to a DMSO control.

IC50 values are determined by fitting the concentration-response data to a sigmoidal

dose-response curve using non-linear regression analysis.

Signaling Pathway and Experimental Workflow
Visualization
The following diagrams illustrate the primary signaling pathway targeted by Dasatinib and a

typical experimental workflow for assessing kinase inhibitor selectivity.
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To cite this document: BenchChem. [A Comparative Selectivity Profile of Kinase Inhibitors].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12634867#assessing-the-selectivity-profile-of-
c29h21cln4o5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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